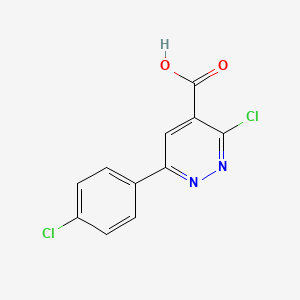

3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid

Description

Properties

IUPAC Name |

3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N2O2/c12-7-3-1-6(2-4-7)9-5-8(11(16)17)10(13)15-14-9/h1-5H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEGJESIFPSFFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(C(=C2)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Preparation of 6-(4-chlorophenyl)-3(2H)-pyridazinone Intermediate

- Starting with 6-(p-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone.

- This intermediate is suspended in acetic acid at room temperature.

- Bromine dissolved in acetic acid is added gradually while heating until the bromine color disappears.

- The reaction mixture is further heated to complete the bromination.

- The solid product is filtered, washed, and dried to yield 6-(p-chlorophenyl)-3(2H)-pyridazinone (off-white solid, melting point 269-272 °C).

Step 2: Chlorination to Form 3-Chloro Derivative

- The 6-(p-chlorophenyl)-3(2H)-pyridazinone is then treated with phosphorus oxychloride.

- The mixture is heated on a steam bath for approximately 5 hours.

- Excess phosphorus oxychloride is removed under vacuum.

- The solid residue is diluted with ice water, filtered, washed, and dried.

- The product is recrystallized from dimethylformamide-water to yield 3-chloro-6-(4-chlorophenyl)pyridazine (off-white solid, melting point 202-204 °C).

Alternative Chlorination Route

- Chlorosulfonyl isocyanate has also been used for chlorination in various solvents at 60-65 °C for about 3.5 hours.

- This method achieves a yield of approximately 70%, indicating efficient chlorination.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Product Description |

|---|---|---|---|---|---|

| Bromination of pyridazinone | Bromine in acetic acid (gradual addition) | Room temp to steam bath | ~1.5 hours | Not specified | 6-(p-chlorophenyl)-3(2H)-pyridazinone, mp 269-272 °C |

| Chlorination with POCl3 | Phosphorus oxychloride | Steam bath (~100 °C) | 5 hours | Not specified | 3-chloro-6-(4-chlorophenyl)pyridazine, mp 202-204 °C |

| Chlorination with chlorosulfonyl isocyanate | Various solvents | 60-65 °C | 3.5 hours | ~70% | 3-chloro-6-(4-chlorophenyl)pyridazine |

Research Findings and Analysis

- The bromination step is critical for activating the pyridazine ring for subsequent chlorination.

- Use of phosphorus oxychloride is a classical method for converting pyridazinones to chloropyridazines, providing good purity and crystallinity.

- Chlorosulfonyl isocyanate offers an alternative chlorination approach with a relatively high yield, suggesting its utility in industrial synthesis.

- The recrystallization from dimethylformamide-water enhances product purity, which is essential for applications requiring high-grade compounds.

- Melting point data confirm the identity and purity of intermediates and final products.

Summary Table of Key Preparation Steps

| Compound | Starting Material | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 6-(p-chlorophenyl)-3(2H)-pyridazinone | 6-(p-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone | Bromine in acetic acid | Room to steam bath | ~1.5 h | Not specified | Off-white solid, mp 269-272 °C |

| 3-chloro-6-(4-chlorophenyl)pyridazine | 6-(p-chlorophenyl)-3(2H)-pyridazinone | Phosphorus oxychloride | Steam bath | 5 h | Not specified | Recrystallized, mp 202-204 °C |

| 3-chloro-6-(4-chlorophenyl)pyridazine | 6-(p-chlorophenyl)-3(2H)-pyridazinone | Chlorosulfonyl isocyanate in solvents | 60-65 °C | 3.5 h | ~70 | Alternative chlorination method |

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as the corresponding alcohols or amines.

Substitution: The chloro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions. Electrophiles such as alkyl halides and acyl chlorides can also be used.

Coupling Reactions: Palladium catalysts, such as palladium on carbon or palladium acetate, are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives, and coupling reactions can produce more complex molecules with extended conjugation or additional functional groups.

Scientific Research Applications

Pharmaceutical Applications

1. Medicinal Chemistry

The compound serves as an intermediate in the synthesis of various therapeutic agents. Its structural features allow it to be involved in the development of drugs targeting specific biological pathways. For instance, it has been investigated for its potential as a p38 mitogen-activated protein kinase (MAPK) inhibitor, which may play a role in treating autoimmune diseases and inflammation.

2. Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds, including 3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid, exhibit antimicrobial properties. These compounds can inhibit the growth of certain bacteria and fungi, making them candidates for further development as antimicrobial agents .

3. Enzyme Inhibition Studies

The unique structure of this compound allows it to act as a probe in biochemical assays to study enzyme inhibition. Understanding its interactions with specific enzymes can lead to insights into metabolic pathways and disease mechanisms.

Agrochemical Applications

1. Herbicidal Properties

this compound has been identified as a potential herbicide. Its derivatives have shown effectiveness in controlling undesirable vegetation both pre-emergence and post-emergence. The compound's ability to selectively target certain plant species while minimizing damage to crops makes it valuable in agricultural practices .

2. Plant Growth Regulation

Similar compounds have been utilized for regulating plant growth and controlling weeds in various crops, including cereals and fruit trees. The specific halogen substitutions enhance their effectiveness as herbicides by altering their biochemical interactions within plants .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and selectivity. Common methods include:

- Lithiation Reactions: Utilizing lithium reagents to introduce functional groups.

- Electrophilic Substitution: Modifying the pyridazine ring through electrophilic aromatic substitution techniques.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating cellular processes. The exact molecular targets and pathways involved depend on the specific application and context. For example, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site and preventing substrate binding.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs derived from the evidence:

Physicochemical and Electronic Properties

- Lipophilicity: The target compound’s 4-chlorophenyl group increases hydrophobicity compared to pyridine derivatives with amino or nitro groups .

- Acidity : The carboxylic acid at position 4 (pyridazine) may exhibit different acidity compared to position 2 (pyridine) due to electronic effects of the heterocycle .

Key Research Findings

Substituent Positioning : Pyridazine derivatives with carboxylic acids at position 4 (target) vs. 3 () show distinct electronic profiles due to nitrogen placement and substituent effects .

Biological Activity : Chlorophenyl and trifluoromethyl groups () enhance stability and bioavailability, suggesting similar benefits for the target compound .

Environmental Impact : ’s herbicidal compounds underscore the need to evaluate the environmental persistence of chlorinated derivatives .

Biological Activity

3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a chloro group at the 3rd position, a 4-chlorophenyl group at the 6th position, and a carboxylic acid group at the 4th position. The structural formula is represented as follows:

This configuration contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound acts as an enzyme inhibitor , potentially modulating various cellular processes. For instance, it may inhibit kinases involved in oncogenic signaling pathways, thereby influencing cancer cell proliferation and survival .

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit promising anticancer properties. For example, studies have shown that pyridazine derivatives can inhibit the activity of kinases such as AKT2, which is implicated in glioma malignancy .

Table 1: Summary of Anticancer Activity

| Compound | Target Kinase | IC50 (µM) | Cell Line Tested |

|---|---|---|---|

| This compound | AKT2 | Low micromolar | Glioma cell lines |

| Compound 4j (related structure) | AKT2/PKBβ | <1 | U87MG, C6 |

| Compound A (another derivative) | JNK1 | Varies | Various cancer lines |

Antimicrobial and Antiviral Properties

The pyridazine framework has also been associated with antimicrobial and antiviral activities. Heterocycles containing chlorine substituents have shown enhanced biological activity against various pathogens .

Table 2: Antimicrobial Activity Overview

| Compound | Activity Type | Effective Concentration (µM) |

|---|---|---|

| Pyridazine Derivative A | Antiviral (SARS-CoV-2) | 0.20 - 0.35 |

| Pyridazine Derivative B | Antibacterial (E. coli) | 10 - 20 |

Case Studies

- Inhibition of Glioblastoma Growth : A study focused on related pyrano[2,3-c]pyrazole compounds demonstrated significant inhibition of glioblastoma growth in vitro. The mechanism involved targeting AKT signaling pathways, which are critical for tumor growth .

- DPP-4 Inhibition : Research into Dipeptidyl Peptidase-4 (DPP-4) inhibitors highlighted the potential for pyridazine derivatives to modulate glucose metabolism, indicating possible applications in diabetes management .

Q & A

Q. What are the established synthetic routes for 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid, and how can purity be optimized?

The compound is synthesized via multi-step heterocyclic reactions. A common approach involves:

- Condensation : Reacting 4-chlorobenzaldehyde with aminopyridazine derivatives under acidic or basic conditions to form the pyridazine core .

- Cyclization : Using reagents like POCl₃ or PCl₅ to introduce the chloro substituent at the 3-position .

- Carboxylic Acid Functionalization : Oxidation of a methyl or hydroxymethyl group at the 4-position using KMnO₄ or CrO₃ . Purity Optimization : Recrystallization (e.g., ethanol/water mixtures) and HPLC purification (C18 column, acetonitrile/water mobile phase) are critical. Monitor by ¹H/¹³C NMR and LC-MS to confirm structural integrity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm) and carboxylic acid protons (broad peak ~δ 12–13 ppm). ¹³C NMR confirms carbonyl (C=O, ~δ 165–170 ppm) and aromatic carbons .

- X-ray Crystallography : Monoclinic crystal system (space group C2/c) with unit cell parameters a = 39.774 Å, b = 5.757 Å, c = 14.924 Å, and β = 93.1°. Hydrogen bonding between the carboxylic acid and pyridazine N-atoms stabilizes the structure .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ at m/z 325.03) .

Q. How is the compound screened for preliminary biological activity?

- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC values). Pyridazine derivatives often show MICs in the 8–64 µg/mL range .

- Enzyme Inhibition : Evaluate inhibition of COX-2 or viral proteases using fluorogenic substrates. IC₅₀ values are compared to reference inhibitors (e.g., indomethacin for COX-2) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis?

- DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (DMF vs. THF), and catalyst (e.g., Pd(OAc)₂ for cross-coupling steps). Response surface modeling identifies optimal parameters .

- Byproduct Mitigation : Use scavenger resins (e.g., QuadraPure™) to remove unreacted aldehydes. Monitor intermediates via in-situ IR to halt reactions at >90% conversion .

Q. What strategies are used to resolve contradictions in reported biological activity data?

- Meta-Analysis : Compare datasets across studies, noting differences in assay conditions (e.g., serum concentration in cell-based assays). For example, antiviral activity may vary due to cell line susceptibility (HeLa vs. Vero cells) .

- Structural Reanalysis : Verify compound identity in conflicting studies via X-ray crystallography. A 2020 study found that impurities ≥5% (e.g., des-chloro analogs) skewed reported IC₅₀ values .

Q. How can computational modeling guide the design of analogs with enhanced target binding?

- Molecular Docking : Use AutoDock Vina to predict binding modes to targets like HIV-1 protease (PDB: 1HPV). The carboxylic acid group often forms hydrogen bonds with catalytic aspartate residues .

- QSAR Modeling : Correlate substituent electronegativity (Hammett σ constants) with antibacterial activity. Chlorine at the 3-position increases lipophilicity (logP ~2.8), enhancing membrane penetration .

Q. What methodologies are employed to study the compound’s mechanism of action in complex biological systems?

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins in treated vs. untreated cells. Upregulation of apoptosis markers (e.g., caspase-3) suggests a pro-death mechanism .

- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) to identify off-target effects. Pyridazine derivatives often inhibit JAK2/STAT3 pathways at IC₅₀ < 1 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.